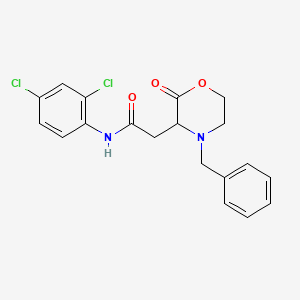![molecular formula C19H19ClFN5O2 B11467073 3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11467073.png)
3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(6-クロロピリダジン-3-イル)ピペリジン-4-イル]アミノ}-1-(4-フルオロフェニル)ピロリジン-2,5-ジオンは、様々な科学研究分野で関心を集めている複雑な有機化合物です。この化合物は、ピロリジン-2,5-ジオンコア、4-フルオロフェニル基、および6-クロロピリダジン-3-イル置換ピペリジン部分を特徴とするユニークな構造を持っています。
2. 製法
合成経路および反応条件
3-{[1-(6-クロロピリダジン-3-イル)ピペリジン-4-イル]アミノ}-1-(4-フルオロフェニル)ピロリジン-2,5-ジオンの合成は、一般的に複数の手順を必要とします。
ピロリジン-2,5-ジオンコアの形成: これは、適切な前駆体の環化を制御された条件下で行うことで実現できます。
4-フルオロフェニル基の導入: この手順には、多くの場合、フッ素原子をフェニル環に導入する求核置換反応が含まれます。
ピペリジン部分の合成: ピペリジン環は別途合成され、多くの場合、ピリジン誘導体の水素化によって合成されます。
6-クロロピリダジン-3-イル基の付加: これは、ピリダジンの塩素化に続き、ピペリジン環とのカップリングを行います。
最終カップリング: 合成された中間体は、特定の条件下でカップリングされて最終的な化合物を形成します。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を保証するために、上記の合成経路の最適化を必要とする可能性があります。これには、連続フロー反応器の使用、高度な精製技術、および厳格な品質管理対策が含まれる可能性があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にピペリジン部分で酸化反応を起こす可能性があります。
還元: 還元反応は、ピロリジン-2,5-ジオンコアを修飾するために使用できます。
置換: 化合物の芳香族環は、求電子置換反応と求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アミンやチオールなどの求核剤。
主要な生成物
これらの反応の主要な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化は水酸化誘導体をもたらす可能性があり、一方、置換反応は芳香族環に様々な官能基を導入する可能性があります。
4. 科学研究への応用
化学
化学では、この化合物は、そのユニークな構造的特性と反応性について研究されています。それは、複雑な有機反応とメカニズムを理解するためのモデル化合物として役立ちます。
生物学
生物学的研究では、化合物の生物学的分子との相互作用に関心が持たれています。それは、酵素阻害、受容体結合、および細胞取り込みに関連する研究に使用できます。
医学
この化合物は、医薬品化学において、新しい治療薬の開発に潜在的な可能性を秘めています。その構造は、特定の受容体または酵素を標的とする薬物開発の候補となる可能性を示唆しています。
産業
産業セクターでは、この化合物は、高度な材料の合成に使用したり、医薬品の製造における中間体として使用したりできます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Synthesis of the Piperidine Moiety: The piperidine ring is synthesized separately, often through hydrogenation of pyridine derivatives.
Attachment of the 6-Chloropyridazin-3-yl Group: This involves the chlorination of pyridazine followed by coupling with the piperidine ring.
Final Coupling: The synthesized intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can be employed to modify the pyrrolidine-2,5-dione core.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, the compound’s interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular uptake.
Medicine
The compound holds potential in medicinal chemistry for the development of new therapeutic agents. Its structure suggests it could be a candidate for drug development targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
作用機序
3-{[1-(6-クロロピリダジン-3-イル)ピペリジン-4-イル]アミノ}-1-(4-フルオロフェニル)ピロリジン-2,5-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物は、これらの標的に結合してその活性を調節することにより、その効果を発揮し、細胞プロセスとシグナル伝達経路の変化につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 1-(6-クロロピリダジン-3-イル)ピペリジン-4-オン
- レナリドミド
- インドール誘導体
独自性
類似の化合物と比較して、3-{[1-(6-クロロピリダジン-3-イル)ピペリジン-4-イル]アミノ}-1-(4-フルオロフェニル)ピロリジン-2,5-ジオンは、構造的特徴のユニークな組み合わせにより際立っています。ピロリジン-2,5-ジオンコアと6-クロロピリダジン-3-イル置換ピペリジン部分の両方の存在は、他の化合物では一般的に見られない、独自の化学的および生物学的特性のセットを提供します。
類似化合物との比較
Similar Compounds
- 1-(6-Chloropyridazin-3-yl)piperidin-4-one
- Lenalidomide
- Indole Derivatives
Uniqueness
Compared to similar compounds, 3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione stands out due to its unique combination of structural features. The presence of both a pyrrolidine-2,5-dione core and a 6-chloropyridazin-3-yl substituted piperidine moiety provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
特性
分子式 |
C19H19ClFN5O2 |
|---|---|
分子量 |
403.8 g/mol |
IUPAC名 |
3-[[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19ClFN5O2/c20-16-5-6-17(24-23-16)25-9-7-13(8-10-25)22-15-11-18(27)26(19(15)28)14-3-1-12(21)2-4-14/h1-6,13,15,22H,7-11H2 |
InChIキー |
RCUVCDVVGNIPIR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=NN=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11466995.png)
![3-methylsulfanyl-18-thia-2,4,5,7,8,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),3,5,8,10,13(17)-hexaene](/img/structure/B11467002.png)
![2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11467006.png)
![7-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B11467017.png)
![5-[(4-chlorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11467020.png)
![N-[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11467027.png)
![methyl [4-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11467035.png)

![7-amino-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11467040.png)
![3-(Pyridin-4-yl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11467044.png)
![2-Methoxyethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11467050.png)
![4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11467053.png)
![1-(2-methyl-1H-indol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11467059.png)
![Methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11467076.png)
